molecular formula C28H23N3O4 B12022065 1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate CAS No. 765275-90-9

1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate

Cat. No.: B12022065
CAS No.: 765275-90-9
M. Wt: 465.5 g/mol
InChI Key: BAGOXAUTHITOQS-STBIYBPSSA-N
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Description

1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the oxo(3-toluidino)acetyl intermediate: This involves the reaction of 3-toluidine with acetic anhydride under controlled conditions to form the oxo(3-toluidino)acetyl intermediate.

    Carbohydrazonoyl formation: The intermediate is then reacted with hydrazine to form the carbohydrazonoyl group.

    Coupling with 2-naphthyl 3-methylbenzoate: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-naphthyl 3-methylbenzoate under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

765275-90-9

Molecular Formula

C28H23N3O4

Molecular Weight

465.5 g/mol

IUPAC Name

[1-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate

InChI

InChI=1S/C28H23N3O4/c1-18-7-5-10-21(15-18)28(34)35-25-14-13-20-9-3-4-12-23(20)24(25)17-29-31-27(33)26(32)30-22-11-6-8-19(2)16-22/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+

InChI Key

BAGOXAUTHITOQS-STBIYBPSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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